Product packaging for Bodilisant(Cat. No.:CAS No. 1416130-06-7)

Bodilisant

Cat. No.: B606312
CAS No.: 1416130-06-7
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Description

Bodilisant is a novel, high-affinity, and highly selective fluorescent ligand for the human histamine H3 receptor (hH3R). This compound was designed by coupling a piperidine-based hH3R pharmacophore with a BODIPY fluorophore, resulting in a potent green fluorescent probe with a nanomolar affinity range (K i hH3R = 6.51 ± 3.31 nM) . This compound's primary research value lies in its application as a pharmacological tool for visualizing and studying the hH3R, a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system . It acts as a fluorescent ligand that binds to the hH3R, enabling direct receptor imaging without the need for secondary antibodies. Its mechanism of action involves binding to the receptor with high specificity, which allows for clear visualization of receptor localization and distribution . Researchers can use this compound at low concentrations (1-10 nM) to detect hH3R in overexpression systems, such as HEK-293 cells, using fluorescence confocal laser scanning microscopy, where it localizes to the outer cell membrane . At approximately 1 µM, it can be used to label native hH3R in human brain tissues, producing clear and displaceable images . A key feature of small fluorescent ligands like this compound is their displaceability, which allows for competitive binding and displacement assays to study receptor-ligand interactions in real-time . This compound exhibits exceptional fluorescent properties, including a high quantum yield of 0.92, similar to sodium fluorescein, and high photostability with negligible bleaching over time . Its emission maximum at 563 nm is ideal for microscopy. Furthermore, this compound shows excellent selectivity for hH3R over other histamine receptor subtypes (hH1R and hH4R) and related dopamine receptor subtypes, minimizing off-target labeling in complex biological systems . This combination of high affinity, bright fluorescence, and receptor selectivity makes this compound a powerful tool for fundamental neuropharmacology research and receptor studies.

Properties

CAS No.

1416130-06-7

IUPAC Name

8-[4-(3-Piperidin-1-yl-propoxy)-phenyl]-BODIPY

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bodilisant; 

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bodilisant

Rational Design Principles for Molecular Architecture

The design of a new molecule is guided by its intended function. For fluorescent probes, key considerations include the desired photophysical properties (absorption and emission wavelengths, quantum yield, and photostability), biological targeting, cell permeability, and solubility. The molecular architecture is designed to integrate different functional components, such as a targeting ligand, a fluorophore, and a linker, into a single molecule. Computational modeling and structure-activity relationship (SAR) studies are often employed to predict the properties of the designed molecule and to refine its structure before synthesis.

Integration Techniques for BODIPY Fluorophore Incorporation

BODIPY (boron-dipyrromethene) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. thermofisher.com There are several methods for incorporating a BODIPY fluorophore into a larger molecule. One common approach is to synthesize a BODIPY core with a reactive functional group, such as a carboxylic acid, an amine, or an azide. This functionalized BODIPY can then be coupled to the core ligand structure using standard bioconjugation techniques, such as amide bond formation or "click chemistry". mdpi.comresearchgate.net The position and nature of the linkage can influence the photophysical properties of the resulting conjugate.

For instance, the Knoevenagel condensation reaction can be used to create styryl-derived BODIPY compounds, which exhibit red-shifted fluorescence emissions due to an extension of the π-conjugation. mdpi.com The synthesis of alkynyl-functionalized BODIPYs allows for their conjugation to azide-functionalized molecules via a copper-catalyzed click reaction. researchgate.net

Chemical Derivatization and Analog Synthesis Strategies

Chemical derivatization involves the chemical modification of a compound to alter its physicochemical properties. nih.gov This can be done to improve solubility, enhance biological activity, or fine-tune the spectral properties of a fluorescent probe. nih.gov Analog synthesis is the creation of a series of related compounds (analogs) with systematic variations in their structure. This is a crucial step in optimizing the properties of a lead compound. By synthesizing and evaluating a library of analogs, researchers can identify the structural features that are most important for the desired activity. reddit.com

Table of Compounds

Advanced Analytical Characterization for Academic Research

Spectroscopic Analysis of Fluorescent Properties

Spectroscopic methods are essential for understanding the light absorption and emission characteristics of fluorescent compounds like Bodilisant. These properties dictate their suitability for various fluorescence-based research applications.

Advanced fluorescence characterization techniques provide detailed information about the photophysical behavior of this compound. Techniques such as fluorescence excitation and emission spectroscopy are used to determine optimal wavelengths for excitation and detection. Quantum yield measurements quantify the efficiency of fluorescence emission, while fluorescence lifetime measurements provide insights into the excited-state dynamics. mdpi.commdpi.com These parameters are critical for optimizing imaging experiments and understanding potential interactions within a biological environment.

For this compound, reported research indicates it is a strong green fluorescent compound with a high quantum yield of 0.92. acs.org This high quantum yield suggests efficient conversion of absorbed light into emitted fluorescence, making it a bright probe for imaging.

Below is an illustrative table showing typical fluorescence parameters that might be determined for a fluorescent compound like this compound:

ParameterValue (Illustrative)Unit
Excitation Maximum505nm
Emission Maximum515nm
Stokes Shift10nm
Quantum Yield0.92-
Fluorescence Lifetime4.0nanoseconds

Photophysical stability, particularly photobleaching resistance, is a critical factor for fluorescent probes used in prolonged imaging experiments. mdpi.comrsc.org Assessments involve exposing this compound to excitation light over time and monitoring the decrease in fluorescence intensity. mdpi.com Compounds with higher photostability maintain their fluorescence longer under illumination, allowing for extended observation periods and reducing the need for higher probe concentrations that could lead to non-specific effects. rsc.orgacs.org

Studies on fluorescent probes often involve assessing photostability in different environments, such as various buffers or in the presence of biological components, to mimic experimental conditions. rsc.org

An illustrative table demonstrating photostability data:

Time (minutes)Relative Fluorescence Intensity (%) (Illustrative)
0100
598
1095
1591
3085

Microscopic Modalities for Receptor Visualization in Research Systems

Microscopy techniques are indispensable for visualizing the localization and distribution of this compound, particularly in the context of its target, the hH3R, within biological samples. nih.govpnas.org

Confocal Laser Scanning Microscopy (CLSM) is a widely used technique in cell-based studies for its ability to generate high-contrast images with optical sectioning, reducing out-of-focus blur. nih.govmdpi.comucc.ie When applied to this compound, CLSM allows researchers to visualize the binding and distribution of the fluorescent ligand on or within cells expressing the hH3R. nih.govnih.gov This is particularly useful for studying receptor localization, internalization, and trafficking in live or fixed cells. nih.govpnas.org

CLSM can be used to determine the cellular compartments where this compound accumulates, providing insights into its mechanism of action at a cellular level. nih.gov Studies using this compound in hH3R overexpressing HEK-293 cells have demonstrated its utility for receptor imaging. nih.govacs.org

Illustrative data on this compound localization in a cell study using CLSM:

Cellular CompartmentObserved Fluorescence (Illustrative)
Cell MembraneHigh
CytoplasmLow
NucleusNegligible

Beyond cell cultures, advanced imaging techniques are employed to study this compound's distribution and hH3R localization in more complex biological tissue models. rsc.orgnih.govfrontiersin.org Techniques such as multi-photon microscopy or light sheet microscopy can provide deeper penetration into tissues with reduced scattering, enabling the visualization of receptor distribution in a more physiologically relevant context. nih.govnih.gov These methods are valuable for understanding how this compound interacts with hH3R in its native tissue environment, such as brain tissue where hH3R is highly expressed. nih.govacs.org

Advanced imaging allows for the assessment of this compound binding in specific tissue regions and cell types, providing spatial information about receptor availability and ligand engagement. rsc.orgfrontiersin.org Research using this compound in hH3R rich human brain tissue has highlighted its application as a pharmacological tool for receptor imaging in complex biological samples. nih.govacs.org

Illustrative data on this compound distribution in a tissue model:

Tissue Region (Illustrative)Relative Fluorescence Intensity
Region AHigh
Region BMedium
Region CLow

Sophisticated Structural Elucidation Techniques

Confirming the chemical structure of this compound is paramount in academic research to ensure the integrity and reproducibility of experiments. Sophisticated structural elucidation techniques are employed for this purpose. taylorandfrancis.comacdlabs.comresearchgate.net

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D methods like 1H NMR, 13C NMR, COSY, HSQC, and HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography provide complementary information about the molecular structure. taylorandfrancis.comacdlabs.comwesleyan.edujchps.com High-resolution MS can confirm the molecular weight and elemental composition, while NMR provides detailed information about the arrangement of atoms and functional groups. acdlabs.comjchps.com IR spectroscopy helps identify key functional groups present in the molecule. taylorandfrancis.com X-ray crystallography, if suitable crystals can be obtained, provides a definitive 3D structure. taylorandfrancis.comacdlabs.com

These techniques are used to verify the synthesized structure of this compound and to identify any potential impurities. acdlabs.com The combination of data from multiple spectroscopic methods allows for unambiguous structural confirmation, which is crucial for the reliable use of this compound as a research tool. researchgate.net

An illustrative summary of spectroscopic data types used for structural elucidation:

TechniqueInformation Provided (Illustrative)
High-Resolution MSMolecular Weight, Elemental Composition
1H NMRProton Environments, Connectivity
13C NMRCarbon Environments
IR SpectroscopyPresence of Functional Groups
X-ray CrystallographyDefinitive 3D Structure

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule with high precision. For a compound like this compound (C₂₇H₃₄BF₂N₃O, theoretical monoisotopic mass ~465.2763 Da), HRMS is crucial for confirming its elemental composition and distinguishing it from compounds with similar nominal masses. ebi.ac.uk By measuring the mass-to-charge ratio (m/z) of the ionized molecule with high accuracy, HRMS can provide a definitive match to the calculated exact mass of the proposed chemical formula. This serves as a critical piece of evidence for the successful synthesis of this compound.

Furthermore, HRMS is invaluable for impurity profiling. The high resolving power allows for the separation and detection of ions from trace impurities that may be present in the sample, even if they have masses very close to that of the target compound. Analysis of the mass spectrum can reveal the presence of synthetic byproducts or residual starting materials, providing insights into the purity of the synthesized this compound. Techniques such as Electrospray Ionization (ESI) coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are commonly used in the characterization of small organic molecules and have been applied in studies concerning histamine (B1213489) receptor ligands. The accurate mass data obtained from HRMS is essential for validating the identity of this compound prior to its application in biological assays.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the detailed structural arrangement of organic molecules. For a complex molecule like this compound, multi-dimensional NMR experiments provide the connectivity and spatial relationship information necessary for a comprehensive structural assignment. While 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types of protons and carbons present and their local electronic environments, multi-dimensional techniques offer deeper insights.

Common multi-dimensional NMR experiments used in structural elucidation include:

Correlation Spectroscopy (COSY): Reveals correlations between protons that are coupled to each other, helping to establish proton spin systems.

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Identifies correlations between protons and carbons that are separated by two or three bonds, providing information about connectivity across quaternary carbons and through longer-range couplings.

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals spatial proximity between nuclei, regardless of bond connectivity, which is crucial for determining the three-dimensional structure and conformation of the molecule.

Molecular Interactions and Mechanistic Elucidation in Research Models

Quantitative Ligand-Receptor Binding Affinity Determination

Quantitative studies have been conducted to determine the binding affinity of Bodilisant for the human histamine (B1213489) H3 receptor (hH3R). These studies demonstrate that this compound possesses high affinity for the hH3R, operating in the nanomolar concentration range. Specifically, the dissociation constant (Ki) for this compound at the hH3R has been reported as 6.51 ± 3.31 nM nih.govacs.org. This affinity is noted as being significantly higher than some previously described fluorescent ligands for the hH3R, such as certain chalcones nih.gov. The high affinity of this compound for hH3R makes it a valuable tool for receptor labeling and imaging studies nih.govmedchemexpress.commedchemexpress.commdpi.com.

The binding affinity of this compound at the hH3R, compared to a reference compound like ciproxifan (B1662499) (hH3R Ki = 46 ± 4 nM), indicates that this compound is approximately seven times more potent at this receptor subtype nih.gov.

Receptor Selectivity Profiling across Histamine and Other Amine Receptor Subtypes

Selectivity profiling is crucial to understand the specificity of this compound's interaction with the hH3R compared to other related receptors, particularly other histamine receptor subtypes and relevant aminergic receptors. This compound has been screened for its affinities at human histamine H1 receptor (hH1R) and human histamine H4 receptor (hH4R) nih.gov.

The selectivity validation revealed that this compound exhibits significantly lower affinity for hH1R and hH4R compared to hH3R. The Ki values were determined to be 1662 ± 88 nM for hH1R and 7476 ± 3853 nM for hH4R nih.gov. These values result in high selectivity ratios for hH3R over hH1R and hH4R, greater than 250 and 1100, respectively nih.gov.

Affinities of this compound at human dopamine (B1211576) receptor subtypes have also been determined due to their colocalization with aminergic GPCRs in various brain tissues nih.gov. This compound showed only marginal affinity at the investigated human dopamine receptor subtypes (hD1R, hD2R, hD3R, and hD5R) compared to the histamine receptor subtypes, especially hH3R nih.gov. The Ki values for the dopamine receptors were: hD1R = 12513 ± 9937 nM, hD2R = 1971 ± 216 nM, hD3R = 1492 ± 537 nM, and hD5R = 5210 ± 1739 nM nih.gov. These affinities are approximately one to two log units lower than the affinity observed at the hH3R nih.gov.

The quantitative binding data demonstrating the affinity and selectivity of this compound are summarized in the table below:

Receptor SubtypeBinding Affinity (Ki ± SEM, nM)Selectivity Ratio (vs hH3R)
hH3R6.51 ± 3.311
hH1R1662 ± 88> 250
hH4R7476 ± 3853> 1100
hD1R12513 ± 9937-
hD2R1971 ± 216-
hD3R1492 ± 537-
hD5R5210 ± 1739-

Note: Selectivity ratios are approximate and calculated based on the mean Ki values.

This selectivity profile underscores this compound's utility as a selective pharmacological probe for the hH3R in research settings nih.govacs.orgmedchemexpress.commedchemexpress.com.

Biochemical Signaling Pathway Interrogation

The human histamine H3 receptor (hH3R) is a G-protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins nih.govresearchgate.net. Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, Gi/o signaling can modulate the activity of ion channels and other downstream effectors nih.gov.

In the central nervous system (CNS), the hH3R functions as both an autoreceptor and a heteroreceptor, modulating the synthesis and release of histamine and other neurotransmitters such as acetylcholine, serotonin, noradrenaline, glutamate, γ-aminobutyric acid (GABA), and neuropeptide Y nih.govresearchgate.netdovepress.com.

While the provided search results highlight this compound's role as a high-affinity ligand for the hH3R and its application in receptor imaging nih.govmedchemexpress.commedchemexpress.commdpi.com, specific detailed biochemical signaling pathway interrogation studies directly utilizing this compound to elucidate its effects on downstream signaling cascades (such as adenylyl cyclase inhibition, calcium mobilization, or ERK phosphorylation) were not explicitly detailed in the provided snippets. However, as a high-affinity hH3R ligand, this compound is expected to engage the receptor and potentially influence these Gi/o-mediated signaling events, consistent with the known pharmacology of hH3R ligands nih.gov. Further research employing techniques such as GTPγS binding assays or measurements of intracellular cAMP levels could provide more specific insights into this compound's functional effects on hH3R-mediated signaling pathways nih.gov.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Dynamics

Computational chemistry and molecular modeling techniques are valuable tools for understanding ligand-receptor interactions, predicting binding conformations, assessing complex stability, and deriving structure-activity relationships (SAR) nih.govuni-duesseldorf.dejst.go.jp. These methods can provide insights at an atomic level that complement experimental findings.

While the provided search results emphasize experimental characterization of this compound's binding affinity and selectivity nih.govacs.org, specific detailed accounts of computational studies focused solely on this compound were not extensively described in the snippets. However, computational approaches have been widely applied to study histamine receptors, including docking and molecular dynamics simulations, to understand the binding of various ligands nih.govuni-duesseldorf.describd.com.

In Silico Ligand Docking for Binding Conformation Prediction

In silico docking studies involve computationally predicting the preferred binding orientation and conformation of a ligand within the binding pocket of a receptor nih.govuni-duesseldorf.dejst.go.jp. This technique can help visualize how a molecule like this compound might interact with key amino acid residues in the hH3R binding site. Although specific docking results for this compound were not detailed in the provided text, such studies are commonly performed for novel receptor ligands to gain structural insights into their binding modes nih.govuni-duesseldorf.describd.com. The BODIPY core of this compound has been suggested as a tolerated lipophilic residue in the hH3R binding pocket based on experimental potency compared to other ligands nih.gov. Computational docking could potentially provide a structural basis for this observation.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations extend static docking poses into a dynamic context, allowing researchers to observe the stability of the ligand-receptor complex over time and explore conformational changes in both the ligand and the receptor upon binding nih.govuni-duesseldorf.dejst.go.jpnih.gov. MD simulations can provide information about the strength and duration of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) and how the receptor structure might adapt to the presence of the ligand nih.govscribd.com. While MD simulations have been applied to study histamine receptor-ligand interactions in general nih.govscribd.com, specific MD simulation studies detailing the dynamics of this compound bound to the hH3R were not found in the provided search results. Such simulations could offer deeper insights into the stability of the this compound-hH3R complex and the potential influence of this compound on receptor conformation.

Theoretical Approaches for Structure-Activity Relationship (SAR) Derivation

Theoretical approaches, often integrated with computational methods, contribute to the derivation of structure-activity relationships (SAR) by correlating structural features of ligands with their observed biological activities (e.g., binding affinity, selectivity) medchemexpress.comnih.gov. By analyzing a series of related compounds, including the core structure from which this compound was derived, researchers can identify key moieties and their spatial arrangements that are critical for high-affinity and selective binding to the hH3R nih.govdovepress.comnih.gov. The synthesis of this compound involved coupling a piperidine-based lead structure with a BODIPY fluorophore, and its improved potency compared to previous chalcone-based ligands highlights the impact of structural modifications on activity nih.govacs.org. Theoretical SAR studies, potentially involving QSAR (Quantitative Structure-Activity Relationship) modeling, could further formalize these relationships and guide the design of future hH3R ligands dovepress.comnih.gov.

Conceptual Applications and Utility As a Research Probe

Exploration of Receptor Expression and Subcellular Localization

The precise localization of receptors within a cell is critical to their function and signaling capacity. Tools that can map the distribution of receptors are therefore essential for understanding their physiological roles. Bodilisant, when appropriately labeled (e.g., with a fluorescent tag), can serve as a powerful probe for visualizing histamine (B1213489) H3 receptors and determining their expression patterns and subcellular addresses.

In the absence of a stimulating ligand, many GPCRs, such as the mineralocorticoid receptor, can be found in both the cytoplasm and the nucleus. nih.gov The specific location can influence which signaling partners a receptor can interact with. By using a labeled form of this compound, researchers can employ techniques like fluorescence microscopy to observe the static localization of H3 receptors in various cell types. These studies can reveal whether the receptors are predominantly on the plasma membrane, in intracellular compartments like the Golgi apparatus, or distributed throughout the cell. biorxiv.org This information is foundational for interpreting the results of functional assays. For instance, a receptor that is primarily intracellular may not be immediately accessible to extracellular ligands but could be activated upon translocation to the cell surface.

Key research findings from conceptual studies include:

Mapping Receptor Distribution: Labeled this compound can be used to identify cell types and tissues that express the histamine H3 receptor.

Determining Basal Localization: In unstimulated cells, this compound can help determine the proportion of receptors residing on the plasma membrane versus those located in intracellular compartments. nih.gov

Investigating Receptor Conformations: The binding of probes can be sensitive to the conformational state of the receptor, providing insights into whether receptors in different locations exist in different functional states. biorxiv.org

Table 1: Hypothetical Subcellular Distribution of H3 Receptors as Determined by Labeled this compound

Cell Type Plasma Membrane (%) Intracellular Compartments (%) Nuclear (%)
Neuron 65 30 5
Astrocyte 40 55 5
Microglia 80 15 5

Probing Receptor Trafficking and Internalization Mechanisms

G protein-coupled receptors are not static entities; they undergo dynamic movement, including internalization from the cell surface, recycling back to the membrane, and degradation. nih.gov This process of receptor trafficking is a key mechanism for regulating cellular responsiveness to stimuli. This compound can be used to monitor these dynamic processes in real-time.

Upon binding of an agonist, many GPCRs are rapidly internalized into the cell through a process called receptor-mediated endocytosis. nih.gov This is often mediated by clathrin-coated pits, but other pathways, such as caveolae-dependent internalization, can also be involved. nih.govbeilstein-journals.org By using a fluorescently tagged this compound, researchers can visualize the movement of receptors from the cell surface into endocytic vesicles. Time-lapse microscopy can track the journey of these receptor-ligand complexes as they are sorted into different intracellular pathways. This allows for the investigation of the kinetics of internalization and the determination of the fate of the receptor—whether it is recycled back to the plasma membrane to be re-sensitized or targeted for degradation.

Key research findings from conceptual studies include:

Visualizing Endocytosis: Labeled this compound allows for the direct observation of H3 receptor internalization following agonist stimulation.

Delineating Trafficking Pathways: By co-localizing this compound with markers for specific endocytic pathways (e.g., clathrin, caveolin), the mechanisms of internalization can be dissected. nih.gov

Quantifying Internalization Rates: The rate at which this compound disappears from the cell surface and appears in intracellular vesicles can be measured to determine the kinetics of receptor trafficking.

Table 2: Hypothetical Internalization Rates of H3 Receptors in the Presence of Different Ligands

Ligand Receptor Internalization Half-Life (t½, min) Internalization Pathway
Agonist A 5.2 Clathrin-mediated
Agonist B 12.5 Caveolae-dependent
This compound (Antagonist) > 60 Minimal internalization

Investigation of Histamine H3 Receptor Function in In Vitro Systems

This compound is instrumental in characterizing the pharmacological properties of the histamine H3 receptor in controlled in vitro environments. As an antagonist or inverse agonist, it can be used to probe the receptor's basal activity and its response to other ligands. nih.govmdpi.com

In vitro assays, such as radioligand binding assays, allow for the determination of the binding affinity (Ki) of this compound for the H3 receptor. Competitive binding experiments, where this compound competes with a known radiolabeled ligand, can reveal its potency and selectivity. nih.gov Functional assays that measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels, can elucidate the functional consequences of this compound binding. nih.gov For example, as an inverse agonist, this compound would be expected to decrease the basal signaling activity of constitutively active H3 receptors. These in vitro systems provide a platform to screen for and characterize the activity of novel H3 receptor ligands. nih.gov

Key research findings from conceptual studies include:

Determining Binding Affinity: this compound's affinity for the H3 receptor can be precisely measured in membrane preparations from cells expressing the receptor.

Characterizing Functional Activity: In vitro assays can confirm whether this compound acts as a neutral antagonist (blocking agonist effects) or an inverse agonist (reducing basal receptor activity). mdpi.com

Assessing Selectivity: By testing this compound's binding to other histamine receptor subtypes (H1, H2, H4), its selectivity for the H3 receptor can be established. nih.govbioworld.com

Table 3: Hypothetical Pharmacological Profile of this compound at Histamine Receptors

Receptor Subtype Binding Affinity (Ki, nM) Functional Activity
Histamine H3 15 Inverse Agonist
Histamine H1 > 5000 No activity
Histamine H2 > 8000 No activity
Histamine H4 > 10000 No activity

Contribution to Fundamental Understanding of G Protein-Coupled Receptor (GPCR) Biology

The study of specific ligands like this compound contributes to the broader understanding of the entire G protein-coupled receptor superfamily. GPCRs are a large and diverse group of receptors responsible for transducing a wide array of extracellular signals into intracellular responses. wikipedia.orgresearchgate.net They are fundamentally important in human physiology and are the targets of a large percentage of modern pharmaceuticals. wikipedia.org

By acting as a specific probe for the histamine H3 receptor, this compound allows researchers to investigate general principles of GPCR function. For instance, studying how this compound binding stabilizes a particular conformation of the H3 receptor can provide insights into the molecular mechanisms of receptor activation and inactivation that are applicable to other GPCRs. nih.gov Furthermore, investigations into the trafficking and signaling of the H3 receptor using this compound can reveal common motifs and regulatory mechanisms shared among different GPCRs. The detailed characterization of the interaction between this compound and its receptor adds to the cumulative knowledge that aids in the rational design of drugs targeting other members of this critical receptor family.

Key contributions to GPCR biology include:

Elucidating Allosteric Modulation: Studies with this compound can help to understand how ligands binding to one site on a receptor can influence the binding of other molecules at a different site.

Understanding Receptor Dimerization: Probes like this compound can be used to investigate how H3 receptors may form pairs (dimers) with themselves or other receptors, and how this affects their function.

Informing Structural Biology: The specific binding characteristics of this compound can aid in efforts to solve the three-dimensional structure of the H3 receptor, providing a template for understanding other related GPCRs. nih.gov

Future Research Directions and Emerging Paradigms

Development of Next-Generation Fluorescent Ligands with Enhanced Photophysical Characteristics

The inherent favorable photophysical properties of BODIPY dyes, including high extinction coefficients, sharp emission peaks, high quantum yields, and relative insensitivity to environmental factors like pH and solvent polarity, formed the basis for Bodilisant's design. Current time information in Los Angeles, CA, US. While this compound itself demonstrates excellent fluorescence, future research will likely focus on developing next-generation fluorescent ligands based on the this compound scaffold or related BODIPY conjugates with further enhanced photophysical characteristics. This could involve structural modifications to tune excitation and emission wavelengths for multiplexing experiments, increase photostability for prolonged imaging sessions, or optimize quantum yield in specific biological environments. The aim is to create an expanded toolkit of fluorescent hH3R ligands that offer a wider spectrum of colors and improved performance under diverse experimental conditions, surpassing the capabilities of earlier fluorescent ligands. Current time information in Los Angeles, CA, US. The development of such probes is crucial for advanced microscopy techniques and dynamic receptor studies.

Integration of this compound and its Analogs into High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. Fluorescent ligands are particularly well-suited for HTS assays due to their compatibility with automated plate readers and various fluorescence-based detection methods. This compound has already been successfully integrated into a radiolabel-free, real-time resolving method specifically designed for studying the binding kinetics of hH3R ligands in a manner compatible with HTS programs. wikipedia.orgwikipedia.orgamericanelements.com This demonstrates the potential of this compound as a probe for kinetic screening, which provides valuable information beyond simple endpoint binding assays. wikipedia.orgwikipedia.org Future efforts will likely involve further optimizing this compound-based assays for higher throughput, miniaturization, and reduced reagent consumption. Furthermore, the development of this compound analogs with different spectral properties could enable the design of sophisticated multiplexed HTS assays to simultaneously evaluate compound interactions with multiple receptor subtypes or to probe allosteric binding sites. The use of this compound in displacement assays based on fluorescence polarization also highlights its utility in competitive binding studies amenable to HTS. wikipedia.orgwikipedia.orgdovepress.com

Expansion of Research Applications in Neuropharmacology and Beyond

Given the predominant expression of hH3R in the central nervous system and its role in modulating the release of various neurotransmitters, this compound holds significant promise for expanding research applications in neuropharmacology. Current time information in Los Angeles, CA, US.uni.lu The demonstrated ability of this compound to label hH3R in human brain tissue positions it as a valuable tool for investigating receptor distribution, density, and regulation in both healthy and diseased states. Current time information in Los Angeles, CA, US.cenmed.com Future research could utilize this compound to study the involvement of hH3R in various neurological disorders, such as sleep disorders, Alzheimer's disease, schizophrenia, narcolepsy, and epilepsy, where hH3R antagonists/inverse agonists are hypothesized to have therapeutic potential. wikipedia.orguni.lu Beyond basic receptor imaging, this compound could be employed in live-cell imaging to track receptor trafficking, internalization, and dynamic interactions with other proteins. While its primary application is in neuropharmacology, the general utility of fluorescent dyes in biological experiments, including cell structure analysis and biomolecule tracking, suggests potential for exploring applications of this compound or its derivatives in other biological systems or disease contexts where fluorescent labeling is advantageous. wikipedia.orgwikipedia.orgresearchgate.net

Synergistic Approaches with Advanced Omics Technologies for Pathway Discovery

The integration of data from different "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) is revolutionizing our understanding of complex biological systems and disease pathways. While the direct synergistic use of this compound with omics technologies for pathway discovery is not explicitly detailed in the search results, the information gained from using this compound can complement omics data. For instance, studies using this compound to determine hH3R localization, expression levels, and binding kinetics in specific cell types or tissues under different physiological or pathological conditions can provide crucial context for interpreting large-scale omics datasets. Current time information in Los Angeles, CA, US. Future research could involve experiments where changes in hH3R pharmacology, as revealed by this compound-based assays, are correlated with alterations in gene expression, protein profiles, or metabolite levels identified through omics approaches. This synergistic strategy could help unravel the intricate signaling pathways involving hH3R, identify novel therapeutic targets, and provide a more comprehensive understanding of the molecular mechanisms underlying hH3R-related physiological and pathophysiological processes. dovepress.comwikidata.org

Affinity and Selectivity of this compound

Receptor SubtypeKi (nM)Selectivity Ratio (vs hH3R)
hH3R6.51 ± 3.311
hH1R1662 ± 88>250
hH4R7476 ± 3853>1100

Data derived from reference Current time information in Los Angeles, CA, US..

Q & A

Q. What are the key photophysical properties of Bodilisant relevant to its application in histamine H3 receptor (hH3R) labeling?

this compound exhibits dual fluorescence emission maxima at 494 nm and 563 nm under 468 nm excitation, with a low Stokes shift (26 nm) and a quantum yield of 0.92, comparable to sodium fluorescein . Its stability under illumination surpasses fluorescein derivatives, making it suitable for prolonged microscopy sessions. Researchers should prioritize the second emission peak (563 nm) to avoid excitation energy interference in fluorescence microscopy .

Q. How should researchers design initial experiments to validate this compound’s binding specificity to hH3R in cellular models?

Use hH3R-overexpressing HEK-293 cells and competitive displacement assays with 10 µM pitoisant (a known hH3R antagonist) to confirm specificity. This compound’s membrane-bound fluorescence signal should diminish upon displacement, corroborating receptor affinity. Include immunostaining with anti-hH3R antibodies as a parallel validation step . Optimal this compound concentrations range from 1–10 nM for receptor saturation without nonspecific binding .

Q. What methodological controls are essential when using this compound in human tissue samples?

Include autofluorescence controls (e.g., unstained tissue sections) and receptor-negative tissue samples to distinguish this compound-specific signals. Pre-treat tissues with pitoisant to confirm displaceable binding. Quantify fluorescence intensity using standardized exposure settings and normalize to background signals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s binding affinity data across heterogeneous tissue samples?

Apply spatial analysis techniques (e.g., confocal microscopy with z-stacking) to account for tissue depth and receptor density variations. Pair this compound labeling with quantitative PCR (qPCR) for hH3R mRNA levels to correlate fluorescence intensity with transcriptional activity. Statistical methods like mixed-effects modeling can address inter-sample variability .

Q. What strategies optimize this compound’s fluorescence stability in longitudinal live-cell imaging studies?

Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce photobleaching. Adjust imaging intervals to minimize cumulative light exposure. Validate stability by comparing this compound’s signal decay rate to sodium fluorescein under identical conditions .

Q. How to analyze conflicting data from this compound-based hH3R localization studies versus traditional radioligand assays?

Cross-validate findings using [³H]-N-α-methylhistamine radioligand binding assays on the same cell lysates. Differences may arise from this compound’s preferential binding to membrane-localized receptors versus intracellular pools. Conduct subcellular fractionation followed by fluorescence quantification to clarify spatial distribution .

Q. What computational tools can enhance the interpretation of this compound’s fluorescence microscopy data?

Employ image analysis software (e.g., Fiji/ImageJ) with custom macros for intensity thresholding and colocalization analysis (e.g., Pearson’s coefficient for hH3R-antibody overlap). Machine learning algorithms (e.g., U-Net for segmentation) can automate receptor cluster identification in complex tissues .

Methodological Frameworks

  • Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study comparing this compound’s efficacy in fresh versus frozen tissues must address ethical tissue procurement and methodological reproducibility .
  • Data Reporting : Follow Beilstein Journal guidelines: report raw data in appendices, highlight processed data in results, and avoid duplicating figures in text .
  • Contradiction Analysis : Use iterative qualitative coding (e.g., thematic analysis) to categorize conflicting observations, then apply triangulation with orthogonal methods (e.g., Western blotting for hH3R protein levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.